molecular formula C9H15NO2 B1439547 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid CAS No. 933735-39-8

3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid

Cat. No.: B1439547
CAS No.: 933735-39-8
M. Wt: 169.22 g/mol
InChI Key: LHRODJLGQBVMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Azabicyclo[221]heptan-2-yl)propanoic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid typically involves the following steps:

    Formation of the bicyclic ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.

    Introduction of the propanoic acid moiety: This step often involves the use of a Grignard reagent or other organometallic compounds to attach the propanoic acid group to the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A similar bicyclic compound without the propanoic acid group.

    3-(1,2-Oxazinan-2-yl)propanoic acid: A compound with a similar structure but containing an oxygen atom in the ring.

    2-(Bicyclo[2.2.1]hept-2-ylmethyl)aminoethanethiol: Another bicyclic compound with different functional groups.

Uniqueness

3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid is unique due to the presence of both the bicyclic structure and the propanoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(2-azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)3-4-10-6-7-1-2-8(10)5-7/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRODJLGQBVMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672522
Record name 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933735-39-8
Record name 3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.